2-(1-bromoethyl)-4(3H)-quinazolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-bromoethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCHMSTXWLBOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 1 Bromoethyl 4 3h Quinazolinone and Analogues
Direct Synthetic Approaches to 2-(1-bromoethyl)-4(3H)-quinazolinone
Direct approaches to the target compound involve either the late-stage introduction of the bromine atom onto a pre-formed quinazolinone core or the construction of the heterocyclic system using a building block already containing the bromoethyl moiety.
The most direct and widely documented method for the synthesis of this compound involves the selective bromination of a 2-ethyl-4(3H)-quinazolinone precursor. This reaction targets the alpha-position of the alkyl side chain, which is activated by the adjacent heterocyclic ring.
Research has demonstrated the feasibility of such transformations. For instance, a study on the synthesis of new 2,3-disubstituted-4(3H)quinazolinone derivatives reported the successful bromination of a 2-propyl quinazolinone. nih.gov In this procedure, the quinazolinone was treated with bromine in glacial acetic acid to prepare the corresponding brominated quinazolinone, introducing a chiral center at the alpha-position of the alkyl side chain. nih.gov This method is directly analogous and applicable to the synthesis of this compound from its 2-ethyl counterpart. The reaction proceeds via a radical or ionic mechanism, where the benzylic-like position on the ethyl group is preferentially halogenated. The synthesis of a related compound, 2-(1-bromo-ethyl)-3-(4-ethoxy-phenyl)-3H-quinazolin-4-one, from its ethyl precursor has been reported with a yield as high as 96%, underscoring the efficiency of this approach. lookchem.com
Table 1: Example of Direct Bromination for Quinazolinone Analogues
| Precursor | Reagents & Conditions | Product | Reported Yield | Reference |
|---|---|---|---|---|
| 2-Propyl-3-phenyl-quinazolin-4(3H)-one | Bromine, Glacial Acetic Acid | 2-(1-Bromopropyl)-3-phenyl-quinazolin-4(3H)-one | Not specified | nih.gov |
| 3-(4-Ethoxyphenyl)-2-ethylquinazolin-4(3H)-one | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄ | 2-(1-Bromo-ethyl)-3-(4-ethoxy-phenyl)-3H-quinazolin-4-one | 96.0% | lookchem.com |
A conceptually alternative direct synthesis involves the construction of the quinazolinone ring from precursors that already incorporate the 1-bromoethyl functionality. This approach would typically involve the cyclization of an N-acyl-anthranilamide derivative or a related open-chain intermediate. For example, one could envision a pathway starting from 2-aminobenzamide (B116534) and a derivative of 2-bromopropionyl chloride.
However, this strategy is less commonly reported in the literature. The challenge lies in the reactivity of the bromoethyl group, which could be susceptible to side reactions under the conditions required for cyclization (e.g., heating or the presence of bases), potentially leading to elimination or substitution products. A potential route could involve the iron-catalyzed cyclization of a 2-halobenzoic acid with a 2-bromopropanamidine, a method that has proven effective for other substituted amidines. rsc.orgsci-hub.cat This remains a more theoretical than practically established route for this specific compound.
General Synthetic Routes for 2-Substituted 4(3H)-Quinazolinones Relevant to the Compound
The synthesis of the 2-ethyl-4(3H)-quinazolinone precursor is readily achievable through several well-established general methods for quinazolinone synthesis. These methods provide the foundational scaffold upon which the final bromination step is performed.
One of the most traditional and reliable methods for synthesizing 2-substituted-4(3H)-quinazolinones starts from anthranilic acid or its derivatives. nih.govijprajournal.com The common pathway involves two main steps:
Acylation and Cyclization to a Benzoxazinone (B8607429) : Anthranilic acid is first acylated with an appropriate reagent, such as propionyl chloride or propionic anhydride, to form N-propionyl anthranilic acid. This intermediate is then cyclized, typically by heating with acetic anhydride, to yield 2-ethyl-3,1-benzoxazin-4-one. nih.govijprajournal.com
Reaction with an Amine Source : The benzoxazinone intermediate is subsequently reacted with an amine source, most commonly ammonia (B1221849) (often in the form of ammonium (B1175870) acetate) or a primary amine, to replace the ring oxygen with a nitrogen atom, furnishing the final 2-ethyl-4(3H)-quinazolinone. ijprajournal.comtandfonline.com
This two-step sequence is robust and allows for the synthesis of a wide variety of 2-alkyl quinazolinones.
Modern synthetic chemistry often favors multi-component reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov Several MCR strategies are applicable to the synthesis of the quinazolinone core. ijprajournal.com
A prevalent MCR approach involves the one-pot condensation of anthranilic acid, an orthoester (such as triethyl orthopropionate), and an amine. ijprajournal.com For the synthesis of the unsubstituted N-3 quinazolinone, ammonium acetate (B1210297) can serve as the amine source. This method is straightforward and avoids the isolation of intermediates. ijprajournal.com Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which can be followed by a post-condensation cyclization to yield complex quinazolinone structures, demonstrating the versatility of MCRs in this field. nih.govacs.org
In line with the principles of green chemistry, numerous eco-friendly and catalytic methods have been developed for quinazolinone synthesis. sci-hub.cat These methods aim to reduce waste, avoid harsh reagents, and improve energy efficiency.
Microwave and Ultrasound-Assisted Synthesis : The use of microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in quinazolinone synthesis, often under solvent-free conditions. ijprajournal.comtandfonline.comnih.gov Similarly, ultrasound-assisted synthesis (UAS) offers an alternative energy source that can enhance reaction efficiency through acoustic cavitation. tandfonline.comresearchgate.net
Green Solvents and Catalysts : Many modern protocols utilize environmentally benign solvents like water or deep eutectic solvents (DESs) in place of volatile organic compounds. rsc.orgsci-hub.cattandfonline.com The reactions are often facilitated by catalysts, ranging from simple reusable salts like Strontium Chloride (SrCl₂) to iron-based catalysts for C-N coupling reactions. rsc.orgsci-hub.catijprajournal.com
Table 2: Overview of General and Green Synthetic Methods for the Quinazolinone Core
| Method | Key Starting Materials | Typical Conditions/Catalysts | Advantages | References |
|---|---|---|---|---|
| Condensation via Benzoxazinone | Anthranilic Acid, Propionic Anhydride, Ammonia/Amine | Heating, Acetic Anhydride | Robust, high yields, well-established | nih.govijprajournal.comtandfonline.com |
| One-Pot MCR | Anthranilic Acid, Triethyl Orthopropionate, Amine | Heating, Acid/Base catalyst (e.g., SrCl₂) | High efficiency, operational simplicity | ijprajournal.com |
| Microwave-Assisted Synthesis | 2-Halobenzoic acids, Amidines | Microwave irradiation, Iron catalyst, Water | Rapid, high yields, green solvent | rsc.orgsci-hub.cat |
| Ultrasound-Assisted Synthesis | Isatoic Anhydride, Aldehydes, Anilines | Ultrasound irradiation, DBSA catalyst, Water | Energy efficient, improved mass transfer | researchgate.net |
Advanced Synthetic Methodologies for Diversification at the 2-Position
The generation of diverse chemical libraries based on the 4(3H)-quinazolinone scaffold is crucial for exploring structure-activity relationships. While classical condensation reactions are effective for initial synthesis, advanced methodologies are required for efficient and versatile diversification, particularly at the C2 position. researchgate.net Modern strategies have increasingly focused on the late-stage functionalization of the pre-formed quinazolinone core, with transition-metal-catalyzed C-H bond activation emerging as a powerful tool. rsc.orgbohrium.com These techniques allow for the direct introduction of a wide array of substituents, including aryl, alkyl, and heteroaryl groups, onto the C2 carbon of the quinazolinone ring. rsc.org
In addition to C-C bond formation, these advanced catalytic systems can facilitate the formation of C-N, C-O, and C-S bonds, further expanding the accessible chemical space. bohrium.com Methodologies for C-H amination, acetoxylation, thiolation, and halogenation have been developed, showcasing the versatility of this strategy for producing highly functionalized quinazolinone derivatives. rsc.org
Beyond metal catalysis, organocatalytic approaches have gained traction as a greener and more sustainable alternative. nih.gov These methods utilize small, metal-free organic molecules to catalyze the formation of the quinazolinone ring and introduce diversity. For instance, acid-catalyzed reactions of anthranilamides with ketoalkynes can produce 2-aryl or 2-alkyl quinazolinones through a selective C-C triple bond cleavage, demonstrating a metal-free pathway for C2 diversification. nih.gov
The table below summarizes selected examples of advanced catalytic methods for the diversification of the quinazolinone C2-position, highlighting the reaction, catalyst, and scope.
| Reaction Type | Catalyst/Reagent | Substrates | Key Features | Yield Range | Source |
|---|---|---|---|---|---|
| C-H Arylation | Cu/Pd | N-substituted quinazolinones, (Hetero)aryl halides | Direct, regioselective introduction of aryl groups at C2. | Good to excellent | bohrium.com |
| Oxidative Cyclization | Trifluoroacetic acid (TFA) | Anthranilamides, Ketoalkynes | Metal-free synthesis of 2-aryl/alkyl quinazolinones via C-C bond cleavage. | 45-98% | nih.gov |
| Domino Reaction | Copper(I) bromide (CuBr) | Alkyl halides, Anthranilamides | One-pot synthesis with wide functional group tolerance under air. | Good to excellent | organic-chemistry.org |
| Oxidative Olefin Cleavage | p-TsOH / DTBP | 2-aminobenzamides, Styrenes | Metal-catalyst-free synthesis from unsaturated hydrocarbons. | Variable | mdpi.com |
These advanced strategies represent a significant step forward in the synthesis of complex quinazolinone libraries. By enabling direct and selective functionalization of the heterocyclic core, chemists can rapidly generate analogues like this compound and explore a broader range of chemical and biological properties. researchgate.netnih.gov The development of such robust synthetic tools is indispensable for medicinal chemistry and drug discovery programs centered on this important scaffold.
Chemical Transformations and Reactivity of 2 1 Bromoethyl 4 3h Quinazolinone
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The carbon atom attached to the bromine in the 1-bromoethyl group is a key site for nucleophilic attack. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the bromide ion by a variety of nucleophiles.
Reactions with Various Nitrogen Nucleophiles (e.g., Primary Alkylamines, Dimroth-Type Rearrangements)
The reaction of 2-(1-bromoethyl)-4(3H)-quinazolinone with nitrogen-based nucleophiles, such as primary alkylamines, is expected to yield the corresponding amino-substituted derivatives. This substitution provides a scaffold for further diversification of the molecule.
A particularly noteworthy transformation in related heterocyclic systems is the Dimroth rearrangement, an isomerization reaction where endocyclic and exocyclic heteroatoms interchange positions through a process of ring opening and subsequent ring closure. documentsdelivered.comnih.govwikipedia.org This rearrangement has been observed in fused tricyclic 3-(2-bromoethyl)pyrimidin-4(3H)-ones upon reaction with primary amines. documentsdelivered.com A similar Dimroth-type rearrangement could be postulated for this compound. The process would likely initiate with the nucleophilic attack of a primary amine on the bromoethyl side chain. The resulting intermediate could then undergo an intramolecular cyclization followed by ring opening of the pyrimidine (B1678525) portion of the quinazolinone and re-cyclization to yield a rearranged product. The accepted mechanism for the Dimroth rearrangement involves several steps: protonation, ring opening to an intermediate, tautomerization, and subsequent ring closure. nih.gov
Table 1: Postulated Dimroth-Type Rearrangement Pathway
| Step | Description | Intermediate Structure |
| 1 | Nucleophilic substitution of bromide by a primary amine (R-NH₂). | 2-(1-aminoethyl)-4(3H)-quinazolinone derivative. |
| 2 | Intramolecular nucleophilic attack of the exocyclic nitrogen onto the C4 carbon of the quinazolinone ring. | Spirocyclic intermediate. |
| 3 | Ring opening of the pyrimidine ring. | Open-chain intermediate. |
| 4 | Ring closure via attack of the endocyclic nitrogen onto the imine carbon. | Rearranged heterocyclic system. |
This table presents a hypothetical pathway based on known Dimroth rearrangements in similar heterocyclic systems.
Reactions with Oxygen and Sulfur Nucleophiles
Oxygen and sulfur nucleophiles readily react at the electrophilic carbon of the bromoethyl side chain. These reactions are fundamental for introducing new functional groups.
Reactions with Oxygen Nucleophiles: Oxygen-centered nucleophiles, such as alkoxides (RO⁻) or hydroxide (B78521) (OH⁻), can displace the bromide to form ethers and alcohols, respectively. youtube.com These reactions are typically carried out under basic conditions to generate the nucleophile.
Reactions with Sulfur Nucleophiles: Sulfur nucleophiles are generally considered "soft" nucleophiles and react efficiently with the "soft" electrophilic carbon bearing the bromine atom. mdpi.com Thiolates (RS⁻), sulfide (B99878) ions (S²⁻), and thiourea (B124793) are effective nucleophiles for this transformation, leading to the formation of thioethers, dithioethers, and isothiouronium salts, which can be subsequently hydrolyzed to thiols. researchgate.netrsc.org The reaction of thioamides with alkyl halides predominantly favors attack at the sulfur atom. mdpi.com
Table 2: Examples of Nucleophilic Substitution with O and S Nucleophiles
| Nucleophile | Reagent Example | Product Type |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |
| Sulfide | Sodium Sulfide (Na₂S) | Dithioether |
| Thiourea | Thiourea (SC(NH₂)₂) | Isothiouronium Salt |
Carbon-Carbon Bond Formation Reactions via Organometallic Intermediates
The bromoethyl group serves as an excellent electrophilic handle for the formation of new carbon-carbon bonds, a crucial process in the synthesis of more complex molecules. youtube.comlibretexts.org This can be achieved by reacting this compound with organometallic reagents that act as carbon nucleophiles.
For instance, organocuprates (Gilman reagents, R₂CuLi) are known to be highly effective for coupling with alkyl halides. The reaction of this compound with an organocuprate would result in the formation of a new C-C bond, extending the side chain. Another common method involves the use of cyanide ions (e.g., from NaCN or KCN) to introduce a nitrile group, which can be further elaborated. youtube.com While the formation of a Grignard reagent from the bromoethyl moiety itself would be complicated by the acidic N-H proton of the quinazolinone ring, using it as an electrophile against other organometallic nucleophiles is a viable strategy.
Modifications of the Quinazolinone Core Structure
Beyond the reactivity of the side chain, the quinazolinone scaffold itself is amenable to chemical modification.
Electrophilic Substitutions on the Benzene (B151609) Ring
Electrophilic aromatic substitution allows for the introduction of functional groups onto the benzene portion of the quinazolinone core. The quinazolinone ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyrimidine ring. Nitration is a known electrophilic substitution reaction for the parent quinazoline (B50416), which occurs at the C6 position when treated with fuming nitric acid in concentrated sulfuric acid. nih.gov Similar regioselectivity would be expected for this compound, although the reaction conditions might need to be optimized to overcome the deactivation of the ring. Other electrophilic substitution reactions like halogenation or sulfonation would likely require forcing conditions.
Reactions Involving the Pyrimidine Ring (e.g., N-Alkylation, N-Acylation)
The nitrogen atoms in the pyrimidine ring, particularly the N3 atom, are common sites for alkylation and acylation. nih.gov These reactions provide a straightforward method for introducing various substituents to the quinazolinone core, which can significantly influence the molecule's properties.
N-Alkylation: The alkylation of the N3 position of the 4(3H)-quinazolinone ring is a well-established transformation. juniperpublishers.com It is typically achieved by treating the quinazolinone with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). uw.eduresearchgate.net Visible light has also been used to promote N-alkylation reactions of quinazolin-4(3H)-ones with benzyl (B1604629) and allyl halides. rsc.org
N-Acylation: Similarly, the N3 position can be acylated using acyl halides or anhydrides. These reactions introduce an acyl group, which can serve as a protecting group or as a point for further functionalization.
Table 3: Typical Conditions for N-Alkylation/Acylation of 4(3H)-Quinazolinones
| Reaction | Reagent | Base | Solvent | Product |
| N-Alkylation | Methyl Iodide | K₂CO₃ | DMF | 3-Methyl-2-(1-bromoethyl)-4(3H)-quinazolinone |
| N-Alkylation | Benzyl Bromide | NaH | THF | 3-Benzyl-2-(1-bromoethyl)-4(3H)-quinazolinone |
| N-Acylation | Acetyl Chloride | Triethylamine | CH₂Cl₂ | 3-Acetyl-2-(1-bromoethyl)-4(3H)-quinazolinone |
This table outlines common reaction conditions based on general procedures for the N-functionalization of the 4(3H)-quinazolinone scaffold.
Rearrangement Reactions and Cycloadditions of this compound
The reactivity of the this compound scaffold lends itself to a variety of chemical transformations, including rearrangement and cycloaddition reactions. These reactions are pivotal for the synthesis of novel polycyclic and heterocyclic systems with potential biological activities. While specific studies on this compound are not extensively documented, its reactivity can be inferred from analogous structures and general principles of organic chemistry. The presence of a reactive bromoethyl group at the 2-position of the quinazolinone core opens up pathways for intramolecular cyclizations, which can be considered a form of rearrangement, as well as intermolecular cycloadditions following an in-situ elimination to form a reactive intermediate.
Intramolecular Cyclization via Nucleophilic Substitution
One of the primary reaction pathways available to this compound is intramolecular cyclization. This can be achieved by introducing a nucleophilic group elsewhere in the molecule, which can then displace the bromide ion. For instance, if the nitrogen at position 3 (N-3) is substituted with a group containing a nucleophile, a ring-closing reaction can occur, leading to the formation of a fused heterocyclic system.
A plausible synthetic route could involve the reaction of this compound with a nucleophile that subsequently participates in an intramolecular cyclization. For example, reaction with an aminoalkylating agent at the N-3 position could furnish a precursor for such a cyclization.
Table 1: Hypothetical Intramolecular Cyclization of N-substituted this compound Derivatives
| Entry | N-3 Substituent | Nucleophile | Product |
| 1 | -(CH₂)₂-NH₂ | Primary Amine | Fused pyrazino[1,2-a]quinazolinone |
| 2 | -(CH₂)₃-OH | Hydroxyl | Fused oxazepino[4,3-a]quinazolinone |
| 3 | -CH₂-C≡CH | Terminal Alkyne | Fused pyrrolo[1,2-a]quinazolinone (after isomerization) |
Detailed research on analogous systems, such as the intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones, has demonstrated the feasibility of forming tricyclic quinazolinone derivatives. nih.gov Similarly, the oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been shown to produce pyrrolo[1,2-a]quinazolin-5(1H)-ones, highlighting the propensity of the quinazolinone scaffold to undergo intramolecular ring formation. beilstein-journals.org
Cycloaddition Reactions via In-situ Generated Intermediates
Cycloaddition reactions offer a powerful tool for the construction of complex cyclic molecules. In the case of this compound, elimination of hydrogen bromide (HBr) can lead to the in-situ formation of a reactive 2-vinyl-4(3H)-quinazolinone intermediate. This dienophile can then participate in various cycloaddition reactions.
Diels-Alder Reaction:
The 2-vinyl-4(3H)-quinazolinone, being an activated alkene, can act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene. wikipedia.org This would lead to the formation of a new six-membered ring fused to the quinazolinone system. The stereochemistry of the resulting product is governed by the well-established rules of the Diels-Alder reaction. masterorganicchemistry.com
Table 2: Plausible Diels-Alder Reactions of In-situ Generated 2-Vinyl-4(3H)-quinazolinone
| Entry | Diene | Product |
| 1 | Cyclopentadiene | Fused norbornene-quinazolinone adduct |
| 2 | 1,3-Butadiene | Fused cyclohexene-quinazolinone adduct |
| 3 | Anthracene | Fused dibenzobarrelene-quinazolinone adduct |
1,3-Dipolar Cycloaddition:
The double bond of the in-situ formed 2-vinyl-4(3H)-quinazolinone can also act as a dipolarophile in a 1,3-dipolar cycloaddition. wikipedia.org This reaction with a 1,3-dipole, such as a nitrile oxide or an azide, would result in the formation of a five-membered heterocyclic ring attached to the quinazolinone core.
Furthermore, it is conceivable that the quinazolinone moiety itself could be transformed into a 1,3-dipolar species. For instance, reaction of 3-amino-2-chloromethyl-4(3H)-quinazolinone with a base can generate a zwitterionic intermediate that undergoes 1,3-dipolar cycloaddition with various dipolarophiles. nih.gov A similar strategy could potentially be applied to derivatives of this compound.
Table 3: Potential 1,3-Dipolar Cycloaddition Reactions Involving Quinazolinone Derivatives
| Entry | 1,3-Dipole (or precursor) | Dipolarophile | Product | Reference for Analogy |
| 1 | Benzonitrile oxide | 2-Vinyl-4(3H)-quinazolinone | Isoxazoline-substituted quinazolinone | wikipedia.org |
| 2 | Phenyl azide | 2-Vinyl-4(3H)-quinazolinone | Triazoline-substituted quinazolinone | organic-chemistry.org |
| 3 | Zwitterionic quinazolinone intermediate | N-Phenylmaleimide | Fused pyrrolo[3',4':4,3]pyridazino[6,1-b]quinazoline | nih.gov |
Spectroscopic Characterization and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of 2-(1-bromoethyl)-4(3H)-quinazolinone is expected to show distinct signals corresponding to the aromatic protons of the quinazolinone ring, the protons of the bromoethyl side chain, and the N-H proton.
Aromatic Region: The quinazolinone ring typically displays four protons in the aromatic region, generally between δ 7.5 and 8.3 ppm rsc.orgmdpi.com. The proton at position 5 (H-5), being adjacent to the carbonyl group, is often the most deshielded and appears as a doublet of doublets around δ 8.1-8.2 ppm. The other three aromatic protons (H-6, H-7, H-8) would appear as a complex multiplet system, with their exact shifts and coupling patterns influenced by their relative positions rsc.org.
Aliphatic Side Chain: The 1-bromoethyl group at the 2-position would produce two characteristic signals. The methine proton (-CH(Br)-) is directly attached to an electronegative bromine atom and the quinazolinone ring, causing a significant downfield shift, likely appearing as a quartet in the range of δ 5.0-5.5 ppm. This quartet splitting would arise from coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) would appear as a doublet further upfield, likely in the range of δ 1.9-2.2 ppm, due to coupling with the single methine proton.
N-H Proton: A broad singlet corresponding to the N3-H proton is expected, which can appear over a wide range (δ 10.0-12.5 ppm) and may be exchangeable with D₂O rsc.org.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~ 8.15 | dd | ~8.0, 1.5 |
| H-7 | ~ 7.85 | ddd | ~8.0, 7.0, 1.0 |
| H-8 | ~ 7.75 | d | ~8.0 |
| H-6 | ~ 7.55 | ddd | ~8.0, 7.0, 1.0 |
| N3-H | ~ 12.5 | br s | - |
| -CH(Br)- | ~ 5.2 | q | ~7.0 |
| -CH₃ | ~ 2.0 | d | ~7.0 |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Quinazolinone Core: The carbonyl carbon (C-4) is typically the most downfield signal, appearing around δ 162-165 ppm ijpscr.infobeilstein-journals.org. The C-2 carbon, attached to the bromoethyl group and two nitrogen atoms, would also be significantly deshielded, with an expected chemical shift in the range of δ 152-155 ppm. The remaining aromatic carbons of the benzene (B151609) ring and the C-8a bridgehead carbon would resonate between δ 120 and 149 ppm rsc.orgbeilstein-journals.org.
Aliphatic Side Chain: The carbon atom attached to the bromine (-CH(Br)-) would be found in the range of δ 40-50 ppm. The methyl carbon (-CH₃) would appear at a much higher field, typically around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (C=O) | ~ 162.5 |
| C-2 | ~ 153.0 |
| C-8a | ~ 149.0 |
| C-7 | ~ 134.8 |
| C-5 | ~ 127.5 |
| C-6 | ~ 126.5 |
| C-8 | ~ 126.0 |
| C-4a | ~ 121.0 |
| -CH(Br)- | ~ 45.0 |
| -CH₃ | ~ 22.0 |
To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, confirming the quartet-doublet relationship in the bromoethyl side chain and the coupling network within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show the following key absorption bands:
N-H Stretch: A broad absorption band in the region of 3200-3050 cm⁻¹ corresponding to the N-H stretching vibration of the lactam group.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹ (e.g., 2980-2900 cm⁻¹) .
C=O Stretch: A strong, sharp absorption band characteristic of the C=O (amide) stretching vibration is expected in the range of 1690-1670 cm⁻¹ ijpscr.info.
C=N and C=C Stretches: The C=N stretching of the quinazoline (B50416) ring and the C=C stretching of the aromatic ring would give rise to several bands in the 1620-1450 cm⁻¹ region .
C-Br Stretch: A moderate to strong absorption band corresponding to the C-Br stretching vibration would be expected in the fingerprint region, typically between 650-550 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200-3050 (broad) |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| C=O (Amide) | Stretch | 1690-1670 (strong, sharp) |
| C=N / C=C | Stretch | 1620-1450 |
| C-Br | Stretch | 650-550 |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₁₀H₉BrN₂O), the molecular weight is 253.10 g/mol .
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 252 and 254 with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is definitive for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₀H₉BrN₂O rsc.org.
Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several key pathways libretexts.orgchemguide.co.uk.
Loss of a bromine radical (•Br) would result in a significant fragment ion at m/z 173 ([M-Br]⁺).
Alpha-cleavage could lead to the loss of a methyl radical (•CH₃) to give a fragment at m/z 237/239.
Cleavage of the C-C bond in the side chain could lead to the formation of a stable quinazolinone-containing cation at m/z 159.
Another prominent fragmentation pathway for quinazolinones involves a retro-Diels-Alder (RDA) type cleavage of the heterocyclic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinazolinone scaffold is a significant chromophore.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit two or three main absorption bands characteristic of the quinazolinone ring system nih.gov.
An intense absorption band is expected at shorter wavelengths, around 220-240 nm, corresponding to a π → π* transition of the benzenoid system.
Another band, often with fine structure, might appear in the 270-290 nm region, also arising from π → π* transitions within the conjugated heterocyclic system.
A weaker absorption band at longer wavelengths, typically above 300 nm (e.g., 305-320 nm), can be attributed to an n → π* transition involving the non-bonding electrons of the nitrogen and oxygen atoms nih.govurfu.ru.
The 1-bromoethyl group is an auxochrome and is not expected to significantly alter the position of the main absorption maxima compared to a simple 2-ethyl-4(3H)-quinazolinone, though it may cause minor shifts or changes in molar absorptivity.
X-ray Crystallography for Solid-State Structural Determination
While specific crystallographic data for this compound is not available in the surveyed literature, extensive X-ray diffraction studies on analogous 4(3H)-quinazolinone derivatives provide significant insight into the likely solid-state structure of the core scaffold. These studies are crucial for unambiguously confirming molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Analysis of related compounds reveals that the quinazolinone ring system is typically essentially planar. nih.govmdpi.comnih.gov For instance, in the crystal structure of 3-(4-bromophenyl)quinazolin-4(3H)-one, the fused quinazoline unit is nearly flat, with a mean deviation from the least-squares plane of just 0.058 Å. nih.gov Similarly, the derivative 3-(4-chlorophenyl)quinazolin-4(3H)-one also exhibits a planar quinazoline core with a mean deviation of 0.027 Å. nih.gov This inherent planarity is a characteristic feature of the fused aromatic bicyclic structure. wikipedia.org
To illustrate the type of data obtained from such analyses, the crystallographic parameters for the related compound 3-(4-bromophenyl)quinazolin-4(3H)-one are presented below. It is anticipated that this compound would exhibit a similarly planar core structure, with the bromoethyl group influencing the specific crystal packing arrangement through various potential intermolecular contacts.
Table 1: Representative Crystal Data and Structure Refinement for 3-(4-bromophenyl)quinazolin-4(3H)-one
| Parameter | Value |
| Empirical Formula | C₁₄H₉BrN₂O |
| Formula Weight | 301.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 16.961 (3) |
| b (Å) | 3.9530 (8) |
| c (Å) | 17.698 (3) |
| β (°) | 93.168 (11) |
| Volume (ų) | 1184.8 (4) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (Mg/m³) | 1.688 |
Data sourced from a study on 3-(4-bromophenyl)quinazolin-4(3H)-one and is intended for illustrative purposes. nih.gov
Computational Chemistry and Molecular Modeling of 2 1 Bromoethyl 4 3h Quinazolinone
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods provide detailed information about the electronic structure, reactivity, and spectroscopic properties of compounds like 2-(1-bromoethyl)-4(3H)-quinazolinone.
The electronic properties of quinazolinone derivatives are often investigated using DFT to understand their reactivity and stability. nih.govphyschemres.org Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. physchemres.org
The energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govphyschemres.org Other quantum chemical parameters such as chemical hardness (η), softness (σ), absolute electronegativity (χ), and the fraction of electrons transferred (ΔN) are also calculated to provide a comprehensive understanding of the molecule's behavior in chemical reactions. physchemres.org For instance, a compound with a higher energy gap is considered more stable and less reactive. nih.gov
In a study on 6-bromo-quinazoline derivatives, DFT analysis was performed at the B3LYP/6–31 + G(d, p) level. nih.gov The HOMO orbitals for these compounds were located on the bromobenzene (B47551) and quinazolinone rings, as well as the sulfur atom, while the LUMO was distributed across the entire molecule. nih.gov
Table 1: Example Quantum Chemical Parameters for Quinazolinone Derivatives Data presented is for illustrative purposes based on studies of related quinazolinone derivatives.
| Parameter | Symbol | Description | Typical Finding for Quinazolinone Analogs |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | HOMO orbitals are often located on the quinazolinone and substituent rings. nih.gov |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | LUMO orbitals are often distributed across the entire molecular structure. nih.gov |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. nih.govphyschemres.org |
| Chemical Hardness | η | Resistance to change in electron distribution. | A higher hardness value correlates with greater stability. scielo.br |
| Chemical Softness | σ | Reciprocal of hardness; indicates the availability to receive electrons. | A higher softness value suggests greater reactivity. scielo.br |
| Electronegativity | χ | The power of an atom to attract electrons to itself. | Provides insight into the molecule's charge distribution. physchemres.org |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting and understanding noncovalent interactions and molecular reactivity. chemrxiv.org An MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). chemrxiv.orgresearchgate.net These maps are crucial for understanding how a molecule like this compound might interact with biological receptors, as electrostatic complementarity is often a key feature of ligand-receptor binding. chemrxiv.orgscispace.com The negative potential regions, such as those around carbonyl oxygen or nitrogen atoms, are prone to electrophilic attack and can act as hydrogen bond acceptors. Conversely, positive potential regions are susceptible to nucleophilic attack. chemrxiv.org
Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. mdpi.com By calculating the harmonic vibrational frequencies using quantum mechanical methods, researchers can assign specific vibrational modes to the peaks observed in experimental spectra. scielo.br This correlation helps to confirm the molecular structure and provides insights into the molecule's intramolecular dynamics. For complex pharmaceutical molecules, various computational models, including single-molecular simulations and multi-molecular fragment interception methods, are used to improve the accuracy of these predictions, especially for vibrations involving hydrogen bonds. mdpi.com
Molecular Docking Studies for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, as well as the binding affinity. nih.gov This method is widely applied to quinazolinone derivatives to identify potential biological targets and to understand the molecular basis of their activity. mdpi.comnih.gov
The process involves placing the 3D structure of the ligand, such as this compound, into the active site of a target protein. An algorithm then samples various conformations and orientations of the ligand, calculating a docking score that estimates the binding energy. nih.govekb.eg A lower docking score generally indicates a more favorable binding interaction.
Studies on various quinazolinone analogs have identified numerous potential targets, including:
Enzymes involved in inflammation: Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB). nih.govbiotech-asia.org
Bacterial enzymes: DNA gyrase, a target for antibiotics. nih.gov
Protein kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met, which are crucial targets in cancer therapy. mdpi.comdovepress.comnih.gov
Other cancer-related targets: Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4). nih.govnih.gov
Docking analyses reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the quinazolinone ligand and amino acid residues in the target's active site. nih.govresearchgate.net For example, docking studies have shown that the carbonyl oxygen and nitrogen atoms of the quinazolinone ring system can form critical hydrogen bonds with receptor residues. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations track the movements of atoms in the ligand-receptor complex over time, providing insights into its stability, conformational changes, and the dynamics of their interactions. nih.govnih.gov
Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and remains stable. nih.govresearchgate.net
Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of individual amino acid residues within the protein. It can indicate which parts of the binding site are rigid and which are more flexible upon ligand binding. nih.govresearchgate.net
MD simulations on quinazolinone derivatives complexed with targets like EGFR and VEGFR2 have been used to confirm the stability of the interactions predicted by docking. nih.govresearchgate.net The results often show that the ligands maintain a consistent conformation and interaction pattern within the receptor's active site throughout the simulation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based drug design approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For quinazolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. unar.ac.idnih.gov
In a typical 3D-QSAR study, a set of quinazolinone analogs with known activities are aligned based on a common scaffold. unar.ac.id CoMFA and CoMSIA models are then generated, which relate the compounds' steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to their biological activity. The resulting models are visualized as contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity. unar.ac.id
These models are validated statistically using parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient (R²pred). researchgate.netnih.gov A robust and predictive QSAR model can then be used to estimate the activity of novel, unsynthesized quinazolinone derivatives, guiding the design and optimization of more potent compounds. researchgate.netunar.ac.id
Table 2: Example Statistical Parameters for a 3D-QSAR Model of Quinazolinone Analogs Data is illustrative of typical validation metrics found in QSAR studies on quinazolinone derivatives as EGFR inhibitors. nih.gov
| Statistical Parameter | Symbol | Description | Example Value |
| Squared Correlation Coefficient | R² | Indicates the goodness of fit of the model. | 0.895 |
| Cross-Validated Correlation Coefficient | Q² | Measures the internal predictive ability of the model. | 0.599 |
| Predictive Correlation Coefficient | R²pred | Measures the external predictive ability of the model on a test set. | 0.681 |
Mechanistic Biological Investigations of 2 1 Bromoethyl 4 3h Quinazolinone Derivatives
Elucidation of Molecular Mechanisms of Action at Cellular and Sub-Cellular Levels
The biological activity of quinazolinone derivatives is dictated by their interaction with various molecular targets. The nature and position of substituents on the quinazolinone ring system significantly influence their binding affinity and mechanism of action, leading to effects such as enzyme inhibition, receptor modulation, and nucleic acid interference.
Enzyme Inhibition Pathways (e.g., Tyrosine Kinases, Efflux Pumps, Cholinesterases)
Quinazolinone derivatives are well-documented as potent inhibitors of several key enzyme families, playing a critical role in their therapeutic potential.
Tyrosine Kinases: A primary mechanism of action for many quinazolinone derivatives is the inhibition of tyrosine kinases, which are crucial enzymes in cellular signal transduction pathways regulating cell growth, proliferation, and differentiation. nih.govmdpi.com Dysregulation of these enzymes is a hallmark of many cancers. nih.gov Several quinazolinone-based molecules, such as gefitinib (B1684475) and erlotinib, are known inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase. mdpi.comtandfonline.com Studies have shown that novel quinazolinone derivatives can exhibit potent inhibitory activity against multiple tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), EGFR, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tandfonline.comnih.gov For instance, certain N-benzyl substituted quinazolin-4(3H)-ones demonstrated excellent inhibitory activity against CDK2, HER2, and EGFR. tandfonline.comnih.gov Molecular docking studies suggest these compounds can act as either ATP-competitive or non-competitive inhibitors, binding to the active site of the kinases and disrupting their function. tandfonline.comnih.gov Other derivatives have been found to target Aurora Kinase A and MET receptor tyrosine kinase, highlighting the versatility of this scaffold in cancer therapy research. frontiersin.orgnih.gov
Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy. nih.govmdpi.com Certain quinazolinone derivatives have been developed and evaluated for their ability to inhibit these enzymes. nih.gov Studies have identified derivatives with promising anti-acetylcholinesterase activity. nih.gov For example, specific quinolinone derivatives (a related but distinct class) have shown potent and selective non-competitive inhibition of human recombinant AChE. mdpi.com This line of research suggests the potential for developing quinazolinone-based compounds for managing Alzheimer's disease. nih.gov
The table below summarizes the enzyme inhibitory activities of various quinazolinone derivatives.
Table 1: Enzyme Inhibition by Quinazolinone Derivatives| Enzyme Target | Type of Inhibition | Investigated For |
|---|---|---|
| Tyrosine Kinases (EGFR, HER2, VEGFR-2, CDK2) | ATP-competitive/non-competitive | Anticancer |
| Aurora Kinase A | Kinase Inhibition | Anticancer (NSCLC) |
| MET receptor tyrosine kinase | Kinase Inhibition | Anticancer |
| Acetylcholinesterase (AChE) | Cholinesterase Inhibition | Alzheimer's Disease |
| Butyrylcholinesterase (BChE) | Cholinesterase Inhibition | Alzheimer's Disease |
Receptor Binding and Modulation
Beyond enzyme inhibition, quinazoline (B50416) derivatives have been shown to interact with and modulate G protein-coupled receptors (GPCRs), such as adenosine (B11128) receptors. nih.gov These receptors are involved in a wide array of physiological processes, making them attractive drug targets. nih.gov
Research has identified 2-aminoquinazoline (B112073) derivatives as effective antagonists for the human adenosine A2A receptor (A2AR), a target for treating cancer and neurodegenerative diseases. nih.govnih.govresearchgate.net For example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a hit compound with high affinity for the A2AR. nih.gov Further structure-activity relationship (SAR) studies have shown that substitutions at various positions on the quinazoline ring can enhance binding affinity and antagonist activity. nih.govresearchgate.net Additionally, isoquinoline (B145761) and quinazoline urea (B33335) analogues have been developed as potent and selective antagonists for the human adenosine A3 receptor. vu.nl These findings underscore the potential of the quinazoline scaffold in designing selective receptor modulators.
Nucleic Acid Interaction Studies
The interaction with nucleic acids represents another mechanism through which quinazolinone derivatives exert their biological effects, particularly their antimicrobial activity. eco-vector.com It has been proposed that these compounds can interfere with bacterial DNA synthesis. eco-vector.com The mechanism is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase type IV, leading to cleavage of the DNA and subsequent cell death. eco-vector.com This mode of action is crucial for their efficacy against a range of pathogenic bacteria. eco-vector.com
In Vitro Assessment of Bioactivity and Cellular Responses
The therapeutic potential of 2-(1-bromoethyl)-4(3H)-quinazolinone derivatives is further substantiated by extensive in vitro studies that assess their direct effects on various cell types, including cancer cells and pathogenic microbes.
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
A significant body of research has focused on the anticancer properties of quinazolinone derivatives, demonstrating their ability to inhibit the growth of and induce death in various cancer cell lines. mdpi.comresearchgate.net These compounds have shown efficacy against cancers of the breast (MCF-7), liver (HepG-2), colon (HCT-116), and lung (A549, H1975). nih.govnih.govresearchgate.netresearchgate.net
One study reported that a novel quinazolin-4(3H)-one derivative, BIQO-19, exhibited broad and effective antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to standard therapies. nih.gov The mechanism was found to involve the inhibition of Aurora Kinase A, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov Other research has shown that quinazolinone-1,2,3-triazole-glycoside hybrids display excellent potency against HCT-116 and MCF-7 cell lines, with some compounds showing superior or comparable activity to reference drugs like doxorubicin (B1662922) and erlotinib. nih.gov These potent derivatives were found to induce apoptosis and arrest the cell cycle at the G1 stage in HCT-116 cells. nih.gov
The table below presents a summary of the cytotoxic activity of selected quinazolinone derivatives against various human cancer cell lines.
Table 2: Cytotoxic Effects of Quinazolinone Derivatives on Cancer Cell Lines| Cell Line | Cancer Type | Observed Effect |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Antiproliferative activity, Apoptosis |
| HepG-2 | Liver Carcinoma | Cytotoxicity, Antiproliferative activity |
| HCT-116 | Colorectal Carcinoma | Potent cytotoxicity, G1 phase cell cycle arrest |
| A549 | Lung Carcinoma | Antiproliferative effect |
| H1975 | Non-Small Cell Lung Cancer | Growth inhibition, G2/M phase arrest, Apoptosis |
| HeLa | Cervical Cancer | Strong cytotoxic activity |
Antimicrobial Spectrum and Potency (Antibacterial, Antifungal, Antiviral, Antitubercular)
Quinazolinone derivatives possess a wide spectrum of antimicrobial activity, making them a subject of interest in the search for new agents to combat infectious diseases. nih.gov
Antibacterial and Antifungal Activity: These compounds have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govasianpubs.orgfrontiersin.orgbiomedpharmajournal.org Their antifungal properties have been noted against species such as Candida albicans and Aspergillus niger. nih.govnih.govmdpi.comresearchgate.net Studies have shown that specific substitutions on the quinazolinone nucleus are key to their potency. biomedpharmajournal.org For example, some derivatives show excellent activity against E. coli and C. albicans, while others are more potent against P. aeruginosa or A. niger. biomedpharmajournal.org Research also indicates that some compounds have more significant bacteriostatic (growth-inhibiting) effects than bactericidal (bacteria-killing) effects. nih.govnih.gov
The following table details the in vitro antimicrobial activity of specific quinazolinone derivatives against a panel of bacteria and fungi.
Table 3: Antimicrobial Spectrum of Representative Quinazolinone Derivatives| Derivative | S. aureus | S. pyogenes | E. coli | P. aeruginosa | A. niger | C. albicans |
|---|---|---|---|---|---|---|
| A-2 | - | - | +++ | - | - | ++ |
| A-3 | - | - | - | ++ | +++ | - |
| A-4 | ++ | ++ | ++ | +++ | ++ | - |
| A-5 | ++ | ++ | - | + | ++ | ++ |
| A-6 | + | + | - | + | ++ | +++ |
Activity Scale: + (Good), ++ (Very Good), +++ (Excellent), - (Not Reported as significant) biomedpharmajournal.org
Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. Quinazolinone-based derivatives have shown significant promise in this area, exhibiting potent activity against various strains of Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains. mdpi.comnih.govdovepress.com Certain synthesized derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.31 to 0.78 µM against both drug-sensitive and drug-resistant Mtb strains. nih.govacs.org Molecular docking studies suggest these compounds may target essential mycobacterial enzymes like MmpL3, highlighting a structural basis for their potent antitubercular effects. nih.gov
Based on the conducted research, there is currently a lack of specific published scientific literature focusing solely on the biological and mechanistic investigations of "this compound". The available research on quinazolinone derivatives is extensive; however, it primarily details compounds with other substitutions at the 2-position, such as methyl, phenyl, or various heterocyclic rings.
Therefore, it is not possible to provide a detailed, evidence-based article on the anti-inflammatory, immunomodulatory, antioxidant effects, or a specific structure-activity relationship analysis for this compound as outlined in the request. The scientific community has yet to publish dedicated studies on this particular derivative that would allow for a thorough and accurate discussion of its biological profile and the specific contributions of the 1-bromoethyl moiety.
To generate the requested article would require speculative analysis not supported by direct research on the compound , which would not meet the standards of scientific accuracy. Further experimental research is needed to elucidate the specific biological properties of this compound.
Q & A
Q. What are the common synthetic routes for preparing 4(3H)-quinazolinone derivatives, and how can 2-(1-bromoethyl) substitution be introduced?
The synthesis of 4(3H)-quinazolinones typically involves cyclization reactions starting from anthranilic acid derivatives or benzoxazinones. For example, the Niementowski reaction uses anthranilic acid and amides/amines under acidic conditions to form the quinazolinone core . To introduce the 2-(1-bromoethyl) group, alkylation with 1-bromoethane or bromoethyl halides is a viable approach. highlights the role of solvent polarity and reaction conditions in directing substitution patterns (e.g., alkyl vs. acyl groups at the 2- or 3-position). Microwave-assisted oxidative heterocyclization can also improve yields and reduce reaction times .
Q. How does the 2-(1-bromoethyl) substituent influence the reactivity of 4(3H)-quinazolinone in further functionalization?
The bromoethyl group acts as a versatile electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or elimination reactions to form vinyl derivatives. demonstrates that bromoethyl-substituted quinazolinones can undergo condensation with aldehydes to form Schiff bases or react with nucleophiles like glucose derivatives (e.g., α-bromoglucose tetraacetate) to generate glycosylated analogs. The bromine atom’s leaving-group ability facilitates these transformations, enabling diversification of the quinazolinone scaffold .
Advanced Research Questions
Q. What strategies can resolve contradictions between in vitro and in vivo efficacy of 2-(1-bromoethyl)-4(3H)-quinazolinone derivatives in antifungal studies?
In vitro potency does not always translate to in vivo efficacy due to pharmacokinetic variability. For instance, reports that a 7-Cl quinazolinone derivative showed high in vitro antifungal activity but limited oral efficacy in mice due to a short half-life (t1/2 = 1 h). However, in rats and rabbits, its half-life extended to 6–9 h, aligning with improved protection against systemic candidiasis. Researchers should optimize hydrophobicity to balance solubility and metabolic stability, using species-specific pharmacokinetic profiling and prodrug strategies to enhance bioavailability .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral this compound derivatives?
Chirality at the 1-bromoethyl group can significantly impact biological activity. emphasizes that enantiomers of a 7-Cl quinazolinone displayed stark differences in antifungal activity: the (1R,2R) isomer was active, while (1S,2S) and (1R,2S) isomers were inactive. To control stereochemistry, asymmetric synthesis using chiral catalysts or resolution via diastereomeric salt formation (e.g., with tartaric acid) is recommended. Stereoselective alkylation with bromoethylating agents under chiral induction conditions (e.g., using (-)-sparteine) could also be explored .
Q. What methodologies are effective for analyzing substituent effects on the anticonvulsant activity of 2-(1-bromoethyl)-4(3H)-quinazolinones?
Structure-activity relationship (SAR) studies require systematic substitution at the 2-, 3-, and 7-positions. shows that 2-aryl/alkyl groups and ortho-substituted 3-aryl rings enhance anticonvulsant activity (e.g., 3-o-tolyl derivatives). Researchers should employ multivariate analysis, such as CoMFA or molecular docking, to correlate electronic (e.g., Hammett σ values) and steric parameters with efficacy in maximal electroshock (MES) or subcutaneous metrazol (scMet) seizure models. In vivo neurotoxicity assays (e.g., rotorod tests) must accompany potency studies to calculate protective indices .
Q. How can conflicting data on hepatotoxicity of bromoethyl-substituted quinazolinones be addressed in preclinical studies?
and highlight variability in toxicity profiles: a 2-(4-chlorostyryl) analog showed no acute toxicity at 300 mg/kg, while a 3-(2-bromophenyl) derivative caused skin/eye irritation and respiratory toxicity. To reconcile such discrepancies, researchers should conduct species- and strain-specific toxicity assays (e.g., OECD Guideline 423 for acute oral toxicity) and monitor metabolic pathways (e.g., CYP450-mediated bioactivation) using liver microsome models. Histopathological analysis of liver tissue and glutathione depletion assays can further elucidate hepatotoxic mechanisms .
Methodological Guidance
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Structural Elucidation : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., bromoethyl CH2 signals at δ 3.5–4.5 ppm) and IR for carbonyl (C=O) stretches (~1670 cm<sup>-1</sup>) .
- Purity Assessment : HPLC with UV detection (λ = 254–280 nm) or LC-MS for trace impurities.
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and intermolecular interactions .
Q. How can researchers optimize reaction conditions to minimize by-products during bromoethyl substitution?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF or dioxane may reduce side reactions .
- Temperature Control : Low temperatures (0–5°C) suppress elimination side reactions (e.g., dehydrobromination).
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
